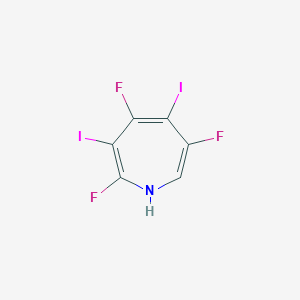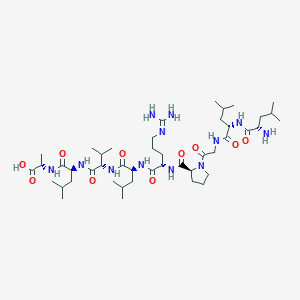![molecular formula C15H12ClFO2 B14186907 [(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol CAS No. 922730-14-1](/img/structure/B14186907.png)
[(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol is a chemical compound with the molecular formula C17H13ClFN3O It is known for its unique structure, which includes both chlorophenyl and fluorophenyl groups attached to an oxirane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol typically involves the reaction of 2-chlorobenzaldehyde and 4-fluorobenzaldehyde with an appropriate epoxidizing agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the oxirane ring. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at a controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the compound meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
[(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of 2-chlorobenzaldehyde and 4-fluorobenzaldehyde.
Reduction: Formation of diols with hydroxyl groups at the former oxirane positions.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine or fluorine atoms.
Aplicaciones Científicas De Investigación
[(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modulation of their activity. The chlorophenyl and fluorophenyl groups contribute to the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
[(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol can be compared with other similar compounds, such as:
Epoxiconazole: A fungicide with a similar oxirane structure but different substituents.
Fluconazole: An antifungal agent with a triazole ring instead of an oxirane ring.
Chlorpyrifos: An organophosphate insecticide with a chlorophenyl group but lacking the oxirane ring.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
922730-14-1 |
|---|---|
Fórmula molecular |
C15H12ClFO2 |
Peso molecular |
278.70 g/mol |
Nombre IUPAC |
[(2S,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C15H12ClFO2/c16-13-4-2-1-3-12(13)14-15(9-18,19-14)10-5-7-11(17)8-6-10/h1-8,14,18H,9H2/t14-,15+/m0/s1 |
Clave InChI |
UIDGXRLUAXSGDA-LSDHHAIUSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)[C@H]2[C@@](O2)(CO)C3=CC=C(C=C3)F)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C2C(O2)(CO)C3=CC=C(C=C3)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(2,4-Dinitrophenyl)ethenyl]benzonitrile](/img/structure/B14186824.png)



![7,8-Dihydronaphtho[1,2-c]furan-1,3,9(6H)-trione](/img/structure/B14186848.png)

methanone](/img/structure/B14186855.png)
![3-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile](/img/structure/B14186860.png)




![2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione](/img/structure/B14186908.png)

